molecular formula C26H35NO4 B1215154 Lythranidine CAS No. 70832-04-1

Lythranidine

Cat. No.: B1215154
CAS No.: 70832-04-1
M. Wt: 425.6 g/mol
InChI Key: IMHNVGKPQLKSHM-UHFFFAOYSA-N
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Description

(±)-Lythranidine is an alkaloid compound known for its unique chemical structure and potential biological activities It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Lythranidine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the construction of the bicyclic core of the molecule through a series of cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

    Resolution of enantiomers: Since (±)-Lythranidine is a chiral compound, the final step often involves the separation of the enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of (±)-Lythranidine may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(±)-Lythranidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups present in (±)-Lythranidine and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(±)-Lythranidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (±)-Lythranidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(±)-Lythranidine can be compared with other similar alkaloid compounds, such as:

    Lythranine: Another alkaloid with a similar core structure but different functional groups.

    Lythranidine derivatives: Modified versions of (±)-Lythranidine with additional functional groups or structural changes.

Uniqueness

What sets (±)-Lythranidine apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its chiral nature also adds to its uniqueness, as the different enantiomers may exhibit different biological properties.

Properties

CAS No.

70832-04-1

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol

InChI

InChI=1S/C26H35NO4/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3

InChI Key

IMHNVGKPQLKSHM-UHFFFAOYSA-N

SMILES

COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1

Canonical SMILES

COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1

Synonyms

(+-)-lythranidine
lythranidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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